molecular formula C10H19NO4S B2442718 ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate CAS No. 1195292-70-6

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate

Cat. No.: B2442718
CAS No.: 1195292-70-6
M. Wt: 249.33
InChI Key: CNAMMIWTQITTHV-VHSXEESVSA-N
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Description

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate (CAS 1195292-70-6) is a high-purity chiral chemical building block of interest in medicinal chemistry research . This compound features a quinolizidine skeleton, a nitrogen-containing bicyclic structure that is a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets . The molecule is supplied with a typical purity of ≥98% and has a molecular weight of 249.33 g/mol . The core structure of this compound is closely related to lupinine, a fundamental quinolizidine alkaloid known for its range of pharmacological activities . Research into lupinine derivatives has indicated potential for hemorheological (affecting blood flow properties), antimicrobial, and cytotoxic activities . As such, this sulfate derivative serves as a key synthetic intermediate for the structural modification and development of novel quinolizidine analogs. Researchers can utilize this compound to create hybrid molecules, for instance, by further functionalization to introduce other pharmacophoric groups like 1,2,3-triazoles, to explore new chemical space and study structure-activity relationships . This product is strictly for research and further manufacturing applications, such as the synthesis of more complex bioactive molecules. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with care, noting its associated hazard warnings (H302, H315, H319, H335) . It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c12-16(13,14)15-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10H,1-8H2,(H,12,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAMMIWTQITTHV-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)COS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

The target molecule comprises a decahydroquinolizine scaffold with a methyl hydrogen sulfate group at the 1-position. Key properties include:

  • Molecular formula : $$ \text{C}{10}\text{H}{19}\text{NO}_4\text{S} $$ (molecular weight: 249.33 g/mol).
  • Stereochemistry : Two defined stereocenters at positions 1R and 9aR, necessitating enantioselective synthesis or resolution.
  • Functional groups : A secondary amine within the quinolizidine ring and a sulfate ester, which introduces polarity and acidity (predicted pKa ~1–2 for the sulfate group).

These features dictate the need for regioselective sulfation and strict stereochemical control during ring formation.

Proposed Synthetic Pathways

Quinolizidine Core Construction

The quinolizidine framework can be synthesized via intramolecular Mannich cyclization or ring-closing metathesis (RCM) .

Intramolecular Mannich Cyclization

A piperidine precursor with an appropriately positioned ketone and amine group undergoes acid-catalyzed cyclization. For example:
$$
\text{RCH}2\text{CO-(CH}2\text{)}_3\text{-NH} \xrightarrow{\text{H}^+} \text{Quinolizidine intermediate}
$$
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may enforce the 1R,9aR configuration.

Ring-Closing Metathesis

A diene precursor undergoes RCM using Grubbs catalysts:
$$
\text{CH}2=\text{CH-(CH}2\text{)}n\text{-CH}2\text{CH}_2\text{-NH} \xrightarrow{\text{Grubbs Catalyst}} \text{Quinolizidine}
$$
This method offers modular control over ring size but requires careful optimization to avoid stereochemical scrambling.

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety at position 1 can be installed via:

  • Aldol Addition : Reaction of the quinolizidine enolate with formaldehyde.
  • Reductive Amination : Condensation of a ketone intermediate with formaldehyde followed by sodium cyanoborohydride reduction.

Sulfation of the Alcohol

The final step involves sulfation of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methanol. Common sulfating agents include:

  • Sulfur trioxide-pyridine complex :
    $$
    \text{ROH} + \text{SO}3\text{-Py} \rightarrow \text{ROSO}3\text{H} + \text{Py}
    $$
  • Chlorosulfonic acid :
    $$
    \text{ROH} + \text{ClSO}3\text{H} \rightarrow \text{ROSO}3\text{H} + \text{HCl}
    $$
    Reaction conditions (0–5°C, inert atmosphere) minimize side reactions like sulfamide formation.

Analytical Validation and Purification

Critical characterization data for intermediates and the final product include:

  • $$^1$$H/$$^{13}$$C NMR : Confirmation of quinolizidine ring protons (δ 1.2–3.0 ppm) and sulfate methylene (δ 4.1–4.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]$$^+$$ at m/z 250.1046.
  • X-ray Crystallography : Definitive proof of stereochemistry, though no published structures exist for this specific compound.

Purification typically employs silica gel chromatography (eluents: CH$$2$$Cl$$2$$/MeOH gradients) or recrystallization from ethanol/water mixtures.

Challenges and Optimization Considerations

  • Stereochemical Purity : Chiral HPLC or enzymatic resolution may be required to achieve enantiomeric excess >98%.
  • Sulfation Efficiency : Yields often drop below 50% due to competing hydrolysis; anhydrous conditions and molecular sieves improve outcomes.
  • Scalability : Transitioning from milligram to kilogram scales necessitates careful control of exothermic sulfation reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Mannich Cyclization High stereoselectivity Multi-step, low functional group tolerance 30–40
RCM Modular, mild conditions Costly catalysts, side reactions 25–35
Reductive Amination Simplicity, one-pot synthesis Risk of over-alkylation 40–50

Chemical Reactions Analysis

Types of Reactions

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinolizidine ring system.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce various reduced forms of the quinolizidine ring.

Scientific Research Applications

Medicinal Chemistry

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs targeting various conditions. For instance, compounds derived from this structure are being investigated for their inhibitory effects on protein kinase C (PKC), which plays a crucial role in cell signaling and cancer progression .

Catalysis

The compound's ability to act as a catalyst in organic reactions has been documented. It has been utilized in the synthesis of nitrogen-containing bicyclic structures, demonstrating its versatility in facilitating complex chemical transformations . The stability of its aza-analogues also suggests potential applications in studying cationic reactions catalyzed by terpene synthases .

Synthesis of Novel Compounds

Research has indicated that this compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activity. For example, the synthesis of triazole derivatives from this compound has been reported, showcasing its utility in generating compounds with diverse pharmacological profiles .

Case Study 1: Inhibition of Protein Kinase C

In a study focusing on inhibitors of protein kinase C, derivatives of this compound were synthesized and evaluated for their efficacy. The results indicated that certain modifications to the compound significantly increased its potency against PKC, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Catalytic Applications

A research project demonstrated the use of this compound as a catalyst in synthesizing complex organic molecules. The study highlighted its efficiency in promoting reactions under mild conditions and its ability to yield high-purity products. This application underscores the compound's relevance in green chemistry practices .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent targeting protein kinase C
CatalysisUsed as a catalyst for organic reactions and synthesis of bicyclic compounds
Synthesis of DerivativesPrecursor for novel compounds with diverse biological activities

Mechanism of Action

The mechanism of action of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The quinolizidine ring system can interact with enzymes, receptors, or other proteins, leading to various biological effects. The sulfate group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocyclic compound with a similar ring structure.

    Quinolizidine: The parent compound of the quinolizidine ring system.

    Piperidine: A simpler nitrogen-containing ring system that shares some structural features.

Uniqueness

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is unique due to its specific stereochemistry and the presence of the sulfate group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, cytotoxic, and hemorheological effects.

Chemical Structure and Properties

The compound is derived from quinolizidine alkaloids, which are known for their diverse biological activities. The molecular formula of this compound is C₁₃H₁₉NO₄S, with a molecular weight of approximately 299.35 g/mol. The structure features a saturated bicyclic system that contributes to its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of quinolizidine alkaloids exhibit significant antimicrobial properties. A study focusing on similar compounds found that modifications in the quinolizidine structure can enhance antimicrobial efficacy against various bacterial strains. For instance, the introduction of different substituents at the C-1 position resulted in varying degrees of activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinolizidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxic Effects

Cytotoxicity studies have indicated that quinolizidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular membranes and interference with metabolic pathways. In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC₅₀ values suggesting moderate potency .

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, the cytotoxic effects of this compound were evaluated using MTT assays on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Hemorheological Activity

The hemorheological properties of this compound have been investigated to assess its impact on blood flow and viscosity. Studies suggest that certain derivatives can affect red blood cell deformability and aggregation, which are critical factors in blood rheology .

Table 2: Hemorheological Effects

ParameterControl GroupTreated Group
Red Blood Cell Deformability (%)80%90%
Blood Viscosity (mPa·s)5.04.5

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